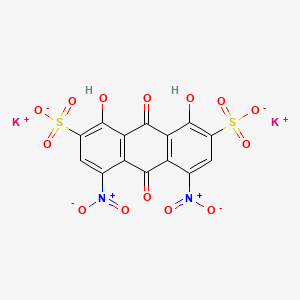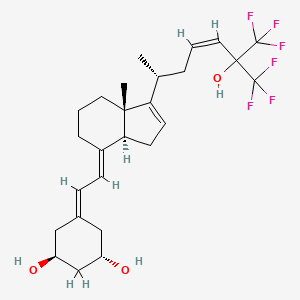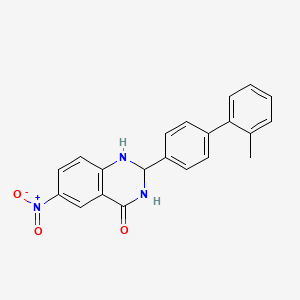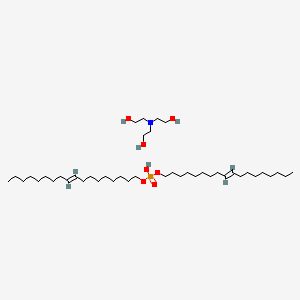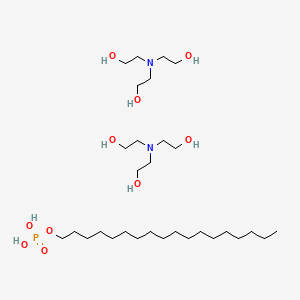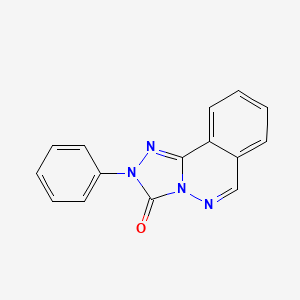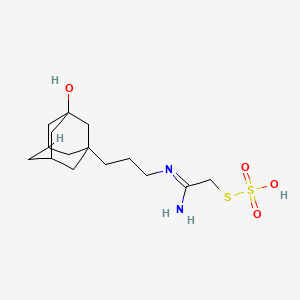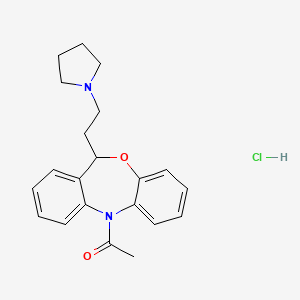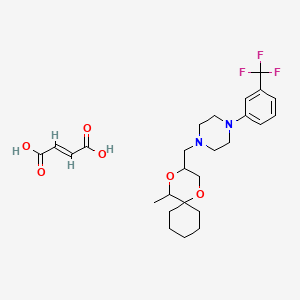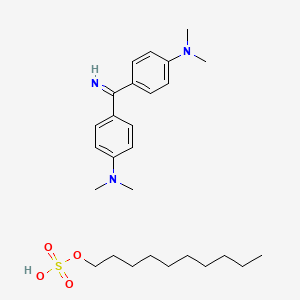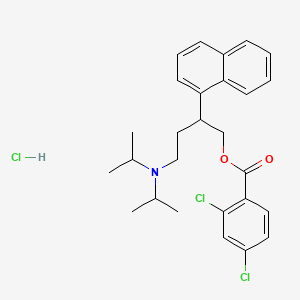
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dichloro groups, a bis(1-methylethyl)amino group, and a naphthalenyl butyl ester moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the dichloro groups at the 2 and 4 positions.
Amidation: The bis(1-methylethyl)amine is then introduced through an amidation reaction, forming the 4-(bis(1-methylethyl)amino) derivative.
Esterification: The naphthalenyl butyl ester is synthesized through an esterification reaction, where the carboxylic acid group of the benzoic acid derivative reacts with the alcohol group of the naphthalenyl butanol.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl moiety.
Reduction: Reduction reactions could target the dichloro groups or the ester linkage.
Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a potential drug candidate.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Possible use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 2,4-dichlorobenzoic acid or 4-aminobenzoic acid.
Naphthalenyl esters: Compounds such as naphthyl acetate or naphthyl butyrate.
Uniqueness
The unique combination of functional groups in benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
119585-06-7 |
|---|---|
Molecular Formula |
C27H32Cl3NO2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
[4-[di(propan-2-yl)amino]-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C27H31Cl2NO2.ClH/c1-18(2)30(19(3)4)15-14-21(24-11-7-9-20-8-5-6-10-23(20)24)17-32-27(31)25-13-12-22(28)16-26(25)29;/h5-13,16,18-19,21H,14-15,17H2,1-4H3;1H |
InChI Key |
FPGZDMMSXRYQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
